molecular formula C52H68N2O10 B1245343 Nalbuphine sebacate CAS No. 311768-81-7

Nalbuphine sebacate

Número de catálogo: B1245343
Número CAS: 311768-81-7
Peso molecular: 881.1 g/mol
Clave InChI: ALOIOAGKUOQNID-ITCIXCFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nalbuphine sebacate is synthesized by esterifying two equivalents of nalbuphine with one equivalent of sebacoyl chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The resulting compound is then purified to obtain this compound with high purity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process, but on a larger scale. The process involves the use of pharmaceutical-grade solvents and catalysts to ensure the consistency and quality of the final product. The compound is then formulated into an injectable extended-release pharmaceutical formulation comprising a nalbuphine ester prodrug dissolved in a solution containing a pharmaceutically acceptable oil and an oil-miscible retention solvent .

Análisis De Reacciones Químicas

Key Reaction:

2Nalbuphine+sebacoyl chlorideDinalbuphine sebacate+2HCl2\,\text{Nalbuphine}+\text{sebacoyl chloride}\rightarrow \text{Dinalbuphine sebacate}+2\,\text{HCl}

  • Reactants :

    • Nalbuphine (C21_{21}H27_{27}NO4_4)

    • Sebacoyl chloride (C10_{10}H16_{16}Cl2_2O2_2)

  • Product :

    • Dithis compound (C52_{52}H68_{68}N2_2O10_{10})

    • Molecular weight: 881.1 g/mol

  • Conditions :

    • Reaction likely occurs in anhydrous organic solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts .

    • Stereochemistry: Absolute configuration preserved at 10 defined stereocenters .

Structural Characteristics:

  • SMILES :
    [H][C@@]12OC3=C(OC(=O)CCCCCCCCC(=O)OC4=C5O[C@@]6([H])[C@@H](O)CC[C@@]7(O)[C@@]8([H])CC(C=C4)=C5[C@@]67CCN8CC9CCC9)C=CC%10=C3[C@@]1%11CCN(CC%12CCC%12)[C@]([H])(C%10)[C@]%11(O)CC[C@@H]2O

Hydrolysis: Conversion to Active Nalbuphine

DNS acts as a prodrug, releasing nalbuphine via enzymatic and non-enzymatic hydrolysis .

Hydrolysis Pathways:

  • Tissue Esterase-Mediated Hydrolysis :

    • A small fraction of DNS is hydrolyzed locally by esterases in muscle tissue post-injection, releasing nalbuphine .

  • Systemic Hydrolysis :

    • Most DNS enters systemic circulation via lymphatics, where serum esterases rapidly hydrolyze the sebacoyl ester bonds .

Pharmacokinetic Data:

ParameterValueSource
Bioavailability of nalbuphine from DNS85.4%
Mean absorption time (MAT)145.2 hours
Time to complete release~6 days

Hydrolysis Reaction:

Dinalbuphine sebacate+2H2O2Nalbuphine+sebacic acid\text{Dithis compound}+2\,\text{H}_2\text{O}\rightarrow 2\,\text{Nalbuphine}+\text{sebacic acid}

  • Sebacic acid (C10_{10}H18_{18}O4_4) is excreted renally .

Stability and Degradation

DNS is formulated in sesame oil to delay hydrolysis until administration .

Stability Profile:

ConditionStability OutcomeSource
In sesame oil (pH 6–8)Stable for ≥24 months at 25°C
Aqueous environmentsRapid hydrolysis to nalbuphine
  • Accelerated degradation occurs under alkaline conditions (pH >8) or in the presence of esterases .

Analytical Methods for Reaction Monitoring

  • Chromatography : Reverse-phase HPLC with UV detection quantifies DNS and nalbuphine in biological samples .

  • Esterase Inhibition : Thenoyltrifluoroacetone (TTFA) is used to prevent DNS hydrolysis during blood sample analysis .

Comparative Hydrolysis Kinetics

ParameterIn Vitro (Plasma)In Vivo (Human)
Hydrolysis rate0.12 µg/mL/min0.08 µg/mL/min
Half-life (DNS)2.5 hours6 days
Primary catalystSerum esterasesTissue esterases

Data derived from .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of nalbuphine sebacate reveals significant advantages in pain management strategies:

  • Bioavailability : The systemic bioavailability of nalbuphine after administration of this compound is approximately 85.4% .
  • Absorption Time : It has a mean absorption time of up to 145 hours, allowing for sustained analgesic effects that can last up to six days following a single intramuscular injection .
  • Clinical Studies : Research has demonstrated the effectiveness of this compound in various surgical settings, including hemorrhoidectomy and laparoscopic bariatric surgery, where it significantly reduced pain intensity compared to placebo .

Case Studies and Clinical Trials

  • Post-Hemorrhoidectomy Pain Management :
    • A pivotal Phase III study assessed the efficacy of a single dose (150 mg) of this compound administered before surgery. Results indicated significant reductions in Visual Analog Scale (VAS) pain scores over 48 hours compared to placebo (AUC0-48: 209.93 ± 111.26 vs. 253.53 ± 108.49; p=0.0052) .
    • The trial included 209 participants and highlighted the drug's potential to minimize postoperative analgesic requirements and improve recovery times.
  • Laparotomy and Laparoscopic Surgery :
    • Similar findings were reported in studies involving laparotomy procedures, where patients receiving this compound experienced lower pain scores and reduced consumption of rescue analgesics compared to control groups .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies:

  • Adverse Effects : Commonly reported adverse effects include pyrexia, dizziness, and injection site reactions, which were generally mild and manageable .
  • Comparison with Other Opioids : The risks associated with this compound are considered lower than those linked with full opioid agonists like morphine, particularly regarding respiratory depression and potential for abuse .

Comparative Efficacy Table

Study TypePopulation SizeKey Findings
Phase III Hemorrhoidectomy Study209Significant reduction in VAS scores (p=0.0052)
Laparotomy StudyVariesLower analgesic consumption post-surgery
Laparoscopic SurgeryVariesEnhanced recovery times and reduced pain levels

Actividad Biológica

Nalbuphine sebacate, also known as dithis compound (DNS), is a long-acting prodrug of the opioid analgesic nalbuphine. It has been developed to provide extended pain relief, particularly in postoperative settings. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

This compound is synthesized by esterifying two molecules of nalbuphine with sebacic acid. This modification allows for a slow hydrolysis process that releases nalbuphine over an extended period. The compound is administered via intramuscular injection, forming an oil depot that gradually disperses in the surrounding tissue.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability (IM)85.4% relative to nalbuphine
Mean Absorption Time145.2 hours
Elimination Half-Life83.2 hours
Duration of Action7-10 days

The pharmacokinetic data indicate that a single injection of this compound can maintain effective blood levels of nalbuphine for several days, significantly reducing the need for frequent dosing.

Nalbuphine acts as a mixed agonist-antagonist at opioid receptors:

  • μ-opioid receptor (MOR) : Partial agonist
  • κ-opioid receptor (KOR) : High-efficacy partial agonist

This dual action contributes to its analgesic effects while minimizing the risk of respiratory depression commonly associated with full agonists like morphine.

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing postoperative pain:

  • Study on Pain Relief : A clinical observation study demonstrated that this compound significantly reduced pain scores during rest and movement compared to immediate postoperative pain management protocols .
  • Comparison with PCA : In a randomized controlled trial, this compound was found to be more effective than patient-controlled analgesia (PCA) with fentanyl for managing pain after gynecologic surgery .
  • Visual Analog Scale (VAS) Scores : The area under the curve (AUC) for VAS pain intensity scores showed significant differences favoring this compound over placebo in multiple studies, indicating its effectiveness in prolonged pain relief .

Safety Profile

The safety profile of this compound aligns with that of traditional opioids but shows manageable risks:

  • Common adverse effects include injection site reactions (27.5% incidence), pyrexia (16.5%), dizziness (6.4%), and nausea (1.8%) .
  • Serious adverse events were minimal, emphasizing its favorable benefit-risk profile for postoperative use.

Case Studies

A notable case involved a 62-year-old female patient undergoing corrective osteotomy who experienced varying levels of analgesia when treated with this compound compared to fentanyl, highlighting the complexities in individual responses to opioid therapies .

Propiedades

Número CAS

311768-81-7

Fórmula molecular

C52H68N2O10

Peso molecular

881.1 g/mol

Nombre IUPAC

bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate

InChI

InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1

Clave InChI

ALOIOAGKUOQNID-ITCIXCFHSA-N

SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

SMILES isomérico

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O

SMILES canónico

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

Key on ui other cas no.

311768-81-7

Sinónimos

sebacoyl dinalbuphine ester

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nalbuphine sebacate
Reactant of Route 2
Reactant of Route 2
Nalbuphine sebacate
Reactant of Route 3
Nalbuphine sebacate
Reactant of Route 4
Nalbuphine sebacate
Reactant of Route 5
Nalbuphine sebacate
Reactant of Route 6
Reactant of Route 6
Nalbuphine sebacate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.